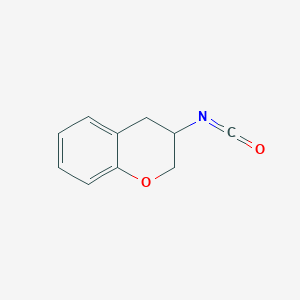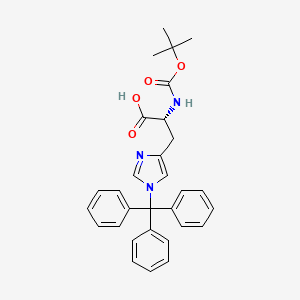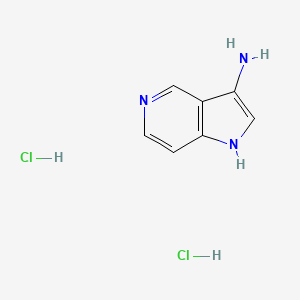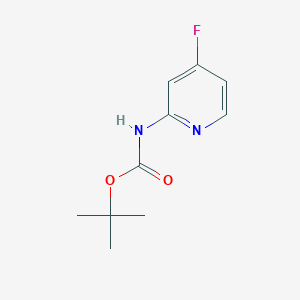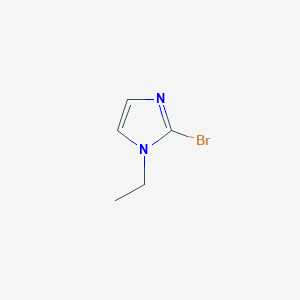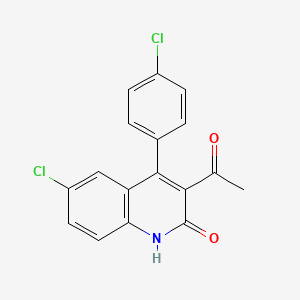![molecular formula C7H13NS B1373850 Octahydrocyclopenta[b]thiomorpholine CAS No. 30196-20-4](/img/structure/B1373850.png)
Octahydrocyclopenta[b]thiomorpholine
Übersicht
Beschreibung
Octahydrocyclopenta[b]thiomorpholine is a chemical compound with the CAS Number: 30196-20-4 . It has a molecular weight of 143.25 . The IUPAC name for this compound is octahydrocyclopenta [b] [1,4]thiazine . The physical form of this compound is liquid .
Molecular Structure Analysis
Octahydrocyclopenta[b]thiomorpholine contains total 23 bond(s); 10 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 sulfide(s) .Physical And Chemical Properties Analysis
Octahydrocyclopenta[b]thiomorpholine has a molecular weight of 143.25 . The physical form of this compound is liquid .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Octahydrocyclopenta[b]thiomorpholine and its derivatives are valuable as building blocks in medicinal chemistry. They have been utilized in the preparation of novel bridged bicyclic thiomorpholines, which serve as potentially useful components. These bicyclic thiomorpholines have shown interesting biological profiles, and some have been involved in human clinical trials, indicating their significance in drug development and medicinal research (Walker & Rogier, 2013).
Synthesis of Bioactive Molecules
Thiomorpholine derivatives, including octahydrocyclopenta[b]thiomorpholine, have been synthesized and assessed for their biological activities. The preparation involves nucleophilic substitution reactions, resulting in compounds with increased microbial intracellular concentration and decreased microbial resistance. These bioactive molecules have been evaluated for their antimicrobial activity, demonstrating the role of octahydrocyclopenta[b]thiomorpholine in developing new potent bioactive compounds (Kardile & Kalyane, 2010).
Transdermal Drug Delivery Enhancement
Octahydrocyclopenta[b]thiomorpholine derivatives have been studied for their potential in enhancing transdermal drug delivery. Research indicates that certain ionic liquids, including derivatives of thiomorpholine, can significantly enhance the in vitro transdermal permeation and skin retention of drugs. This suggests the role of octahydrocyclopenta[b]thiomorpholine derivatives in improving drug delivery systems, potentially leading to more effective and efficient therapeutic outcomes (Monti et al., 2017).
Antimicrobial Activity
Octahydrocyclopenta[b]thiomorpholine and its derivatives have shown antimicrobial properties. They have been incorporated into various compounds and evaluated for their activity against different microbial strains. The synthesis of novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles, for instance, has demonstrated excellent antibacterial activity against certain strains, highlighting the potential of octahydrocyclopenta[b]thiomorpholine in combating microbial infections (Battula et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]thiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUBIFQLYZYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)SCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[b]thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



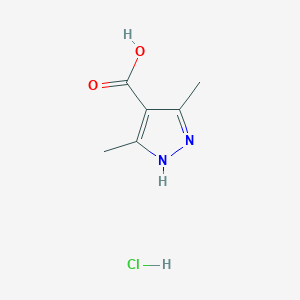
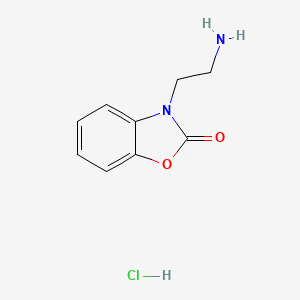
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
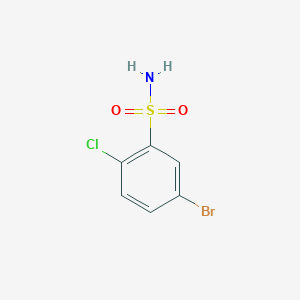
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

